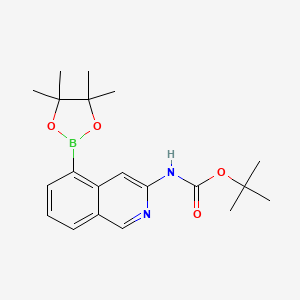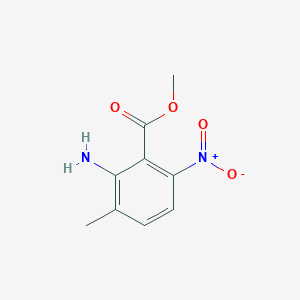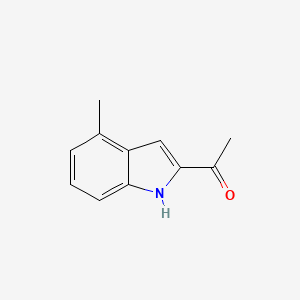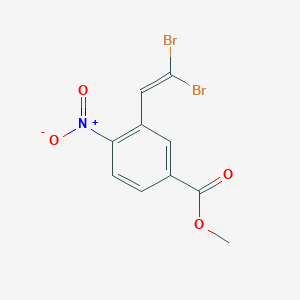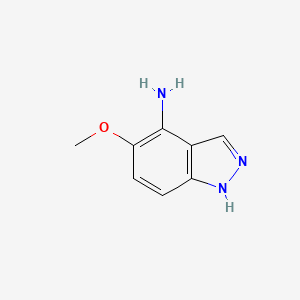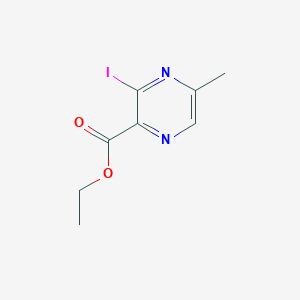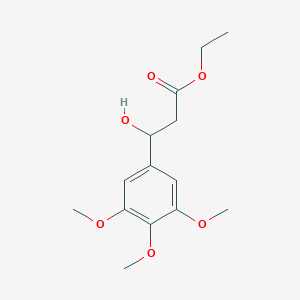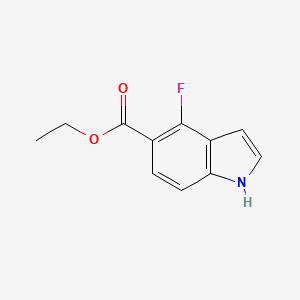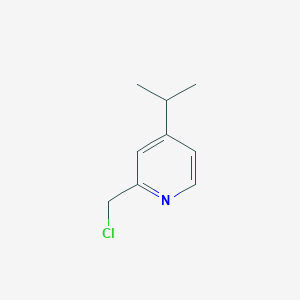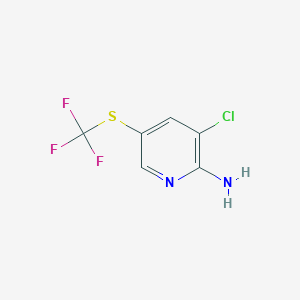
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2S and a molecular weight of 228.62 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 3-position, an amino group at the 2-position, and a trifluoromethylthio group at the 5-position. It is a crystalline powder that is slightly soluble in chloroform and methanol .
Vorbereitungsmethoden
The synthesis of 3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine involves several steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with a thiol reagent under specific conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted pyridines and pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity by forming stable complexes . This inhibition can disrupt various cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine can be compared with other similar compounds, such as:
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound lacks the thio group, which affects its reactivity and biological activity.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of an amino group, leading to different chemical properties and applications.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: This compound is structurally similar but has different substitution patterns, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of the trifluoromethylthio group and the amino group, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H4ClF3N2S |
|---|---|
Molekulargewicht |
228.62 g/mol |
IUPAC-Name |
3-chloro-5-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4ClF3N2S/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) |
InChI-Schlüssel |
DTZVKOPBFLRXEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)N)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


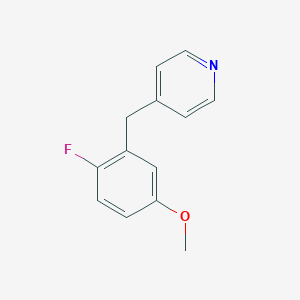
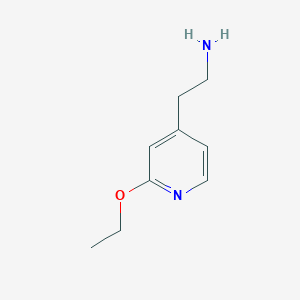
![3-Iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B13666152.png)
